Boc-DL-Arg(Pmc)(Pmc)-OH
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Overview
Description
Boc-DL-Arg(Pmc)(Pmc)-OH, also known as tert-Butyloxycarbonyl-DL-arginine(Pmc)(Pmc)-OH, is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its stability and ability to protect the guanidino group of arginine during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Arg(Pmc)(Pmc)-OH typically involves the protection of the arginine molecule. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. The guanidino group is then protected using the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves multiple steps of protection, deprotection, and purification to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Boc-DL-Arg(Pmc)(Pmc)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can be used to remove protective groups or modify the structure.
Substitution: The protected groups can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may result in the removal of protective groups to yield free arginine derivatives.
Scientific Research Applications
Boc-DL-Arg(Pmc)(Pmc)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: Employed in studies of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and development of new pharmaceuticals.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mechanism of Action
The mechanism of action of Boc-DL-Arg(Pmc)(Pmc)-OH involves its role as a protected amino acid derivative. The protective groups (Boc and Pmc) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets and pathways, depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Arg(Pmc)-OH: A similar compound with a single Pmc group.
Boc-L-Arg(Pmc)-OH: The L-isomer of Boc-DL-Arg(Pmc)(Pmc)-OH.
Fmoc-DL-Arg(Pmc)(Pmc)-OH: A derivative with a different protective group (Fmoc).
Uniqueness
This compound is unique due to its dual Pmc protection, which provides enhanced stability and selectivity during chemical reactions. This makes it particularly valuable in complex peptide synthesis where multiple protective groups are required to prevent side reactions.
Biological Activity
Boc-DL-Arg(Pmc)(Pmc)-OH is a derivative of the amino acid arginine, specifically modified with pentamethylchromanyl-6-sulfonyl (Pmc) protecting groups. This compound plays a significant role in peptide synthesis, particularly within the context of solid-phase peptide synthesis (SPPS). Understanding its biological activity requires an exploration of its chemical properties, synthetic applications, and the biological functions of peptides synthesized from it.
This compound has a molecular weight of approximately 662.8 g/mol. The Pmc group serves to protect the side chain of arginine during synthesis, allowing for selective reactions without interference from the amino acid's functional groups. This stability is crucial for synthesizing complex peptides that require precise control over functional groups during assembly. The compound can be deprotected under mild acidic conditions, making it versatile for various applications in peptide chemistry.
Synthesis Overview
The synthesis typically involves:
- Protection of the Arg side chain : The Pmc groups prevent unwanted reactions during peptide coupling.
- Coupling to other amino acids : Utilizing Fmoc or Boc strategies to build peptides.
- Deprotection : Removal of the Pmc groups to yield functional peptides.
Biological Activity
While this compound itself may not exhibit direct biological activity due to its protected state, the peptides synthesized using this compound can have significant biological functions. Arginine is known for its role in several physiological processes, including:
- Nitric Oxide Synthesis : Arginine is a precursor to nitric oxide, a crucial signaling molecule involved in vasodilation and blood flow regulation.
- Immune Response Modulation : Arginine plays a role in immune function, influencing T-cell proliferation and cytokine production.
- Antimicrobial Activity : Peptides derived from arginine often exhibit antimicrobial properties against various pathogens.
Case Studies and Research Findings
Recent studies have focused on the biological implications of peptides synthesized from this compound. Here are some notable findings:
- Peptide-Mediated Cellular Uptake : Research has shown that peptides containing arginine can enhance cellular uptake of therapeutic agents by interacting with cell membranes .
- Antimicrobial Peptides : Peptides synthesized using this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria by disrupting bacterial membranes .
- Vasodilatory Effects : Studies indicate that arginine-derived peptides can induce vasodilation through nitric oxide pathways, enhancing blood flow and potentially benefiting cardiovascular health.
Comparative Analysis
To further illustrate the significance of this compound in peptide synthesis, here’s a comparative table with similar compounds:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Fmoc-Arg(Pbf)-OH | Another arginine derivative with Pbf group | More labile than Pmc; used in similar contexts |
Fmoc-Lys(Boc)-OH | Lysine derivative with Boc group | Different side chain; used for different peptide contexts |
Fmoc-Cys(Trt)-OH | Cysteine derivative with Trt group | Contains thiol group; important for disulfide bond formation |
This compound stands out due to its specific combination of protective groups that offer enhanced stability during synthesis while allowing for efficient deprotection .
Properties
IUPAC Name |
5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWVMLZWUTJPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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